molecular formula C14H17N3O2S B2714522 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide CAS No. 1396800-37-5

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide

Cat. No.: B2714522
CAS No.: 1396800-37-5
M. Wt: 291.37
InChI Key: LSHAXNVCFZRQFB-UHFFFAOYSA-N
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Description

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclohexylamine derivative with a thiophene-3-carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide is unique due to the presence of both the oxadiazole and thiophene moieties, which confer distinct electronic and steric properties. These features enhance its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10-15-13(19-17-10)14(6-3-2-4-7-14)16-12(18)11-5-8-20-9-11/h5,8-9H,2-4,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHAXNVCFZRQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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